

GNF2133: A Comparative Analysis of its Kinase Cross-Reactivity Profile

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For Researchers, Scientists, and Drug Development Professionals

GNF2133 has emerged as a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key regulator of pancreatic β -cell proliferation.[1][2] This guide provides a comprehensive comparison of **GNF2133**'s cross-reactivity profile against other kinases, supported by experimental data, to aid researchers in evaluating its suitability for their studies.

GNF2133 Kinase Selectivity Profile

GNF2133 demonstrates exceptional selectivity for DYRK1A. The primary discovery article by Liu et al. (2020) in the Journal of Medicinal Chemistry provides extensive kinase inhibition profiling. The data reveals that **GNF2133** has an IC50 of 6.2 nM for DYRK1A, while exhibiting significantly lower potency against a broad panel of other kinases, underscoring its high selectivity.[1] For instance, its IC50 against GSK3 β is greater than 50 μ M, highlighting a selectivity of over 8000-fold.[3]

A summary of the cross-reactivity of **GNF2133** against a selection of kinases from the study by Liu et al. (2020) is presented below.



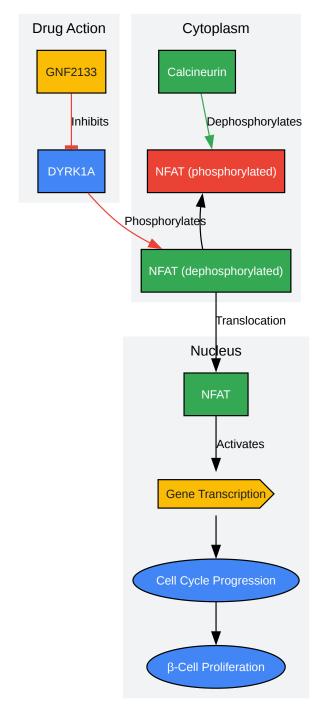
Kinase Target	IC50 (μM)	% Inhibition @ 1 μM
DYRK1A	0.0062	-
DYRK1B	0.011	-
GSK3β	>50	-
CDK1/cyclin B	>10	18
CDK2/cyclin A	>10	11
CDK5/p25	>10	17
ERK1	>10	19
ERK2	>10	14
p38α	>10	15
JNK1	>10	22
JNK2	>10	18
AKT1	>10	24
PKA	>10	16
ROCK1	>10	19
ROCK2	>10	18

Data extracted from the supporting information of Liu, Y. et al. J Med Chem 2020, 63 (6), pp 2958-2973.

DYRK1A Signaling Pathway in β-Cell Proliferation

GNF2133 promotes β -cell proliferation by inhibiting DYRK1A, a negative regulator of the calcineurin/NFAT signaling pathway. In a quiescent state, DYRK1A phosphorylates NFAT transcription factors, leading to their exclusion from the nucleus. By inhibiting DYRK1A, **GNF2133** allows for the dephosphorylation of NFAT by calcineurin. Dephosphorylated NFAT can then translocate to the nucleus and activate the transcription of genes that promote cell cycle progression and, consequently, β -cell proliferation.





GNF2133 Mechanism of Action in β -Cell Proliferation

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Caption: **GNF2133** inhibits DYRK1A, promoting β -cell proliferation.



Experimental Protocols

The following is a representative protocol for an in vitro kinase assay to determine the inhibitory activity of a compound like **GNF2133** against DYRK1A. This protocol is based on commonly used methods such as the ADP-Glo™ kinase assay.

Objective: To determine the IC50 value of **GNF2133** for DYRK1A.

Materials:

- Recombinant human DYRK1A enzyme
- DYRKtide substrate peptide
- GNF2133 (or other test compounds)
- Adenosine triphosphate (ATP)
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well plates

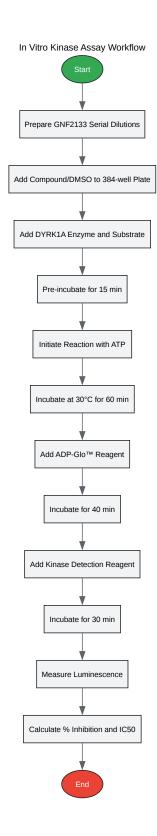
Procedure:

- Compound Preparation: Prepare a serial dilution of **GNF2133** in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., $10 \mu M$ to 0.1 nM).
- Reaction Setup:
 - \circ Add 1 μ L of the diluted **GNF2133** or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add 2 μL of a solution containing the DYRK1A enzyme and DYRKtide substrate in kinase assay buffer.



- Pre-incubate the plate at room temperature for 15 minutes.
- Kinase Reaction Initiation:
 - \circ Initiate the reaction by adding 2 μ L of ATP solution. The final ATP concentration should be at or near the Km for DYRK1A (typically 10-50 μ M).
 - Incubate the plate at 30°C for 60 minutes.
- ADP Detection:
 - Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit by following the manufacturer's instructions. This typically involves adding 5 μL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 μL of Kinase Detection Reagent and incubating for another 30 minutes.
- Data Analysis:
 - Measure luminescence using a plate reader.
 - Calculate the percentage of inhibition for each GNF2133 concentration relative to the DMSO control.
 - Plot the percent inhibition against the logarithm of the GNF2133 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.





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Caption: Workflow for an in vitro kinase inhibition assay.



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